N-(2-methoxyphenyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
N-(2-METHOXYPHENYL)-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxyphenyl and dimethylpyridine groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.
Carbamoylation: The carbamoyl group is added using carbamoyl chloride in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Scalability: Adapting the synthesis process for large-scale production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(2-METHOXYPHENYL)-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-METHOXYPHENYL)-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE shares structural similarities with other compounds containing methoxyphenyl and pyridine groups, such as:
- N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE
- N-(4-METHOXYPHENYL)-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE
Uniqueness
Structural Features: The presence of both methoxyphenyl and carbamoyl groups linked to the pyridine ring makes it unique.
Biological Activity: Its specific biological activities and potential therapeutic effects distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H25N3O4S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H25N3O4S/c1-15-13-16(2)25-24(22(15)23(29)27-19-7-5-6-8-20(19)31-4)32-14-21(28)26-17-9-11-18(30-3)12-10-17/h5-13H,14H2,1-4H3,(H,26,28)(H,27,29) |
InChI Key |
HTWDCUSDPFEVQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2OC)SCC(=O)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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